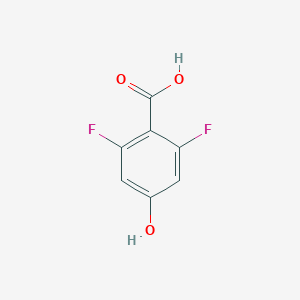

2,6-difluoro-4-Hydroxybenzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIQGYBXSJQLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381126 | |

| Record name | 2,6-difluoro-4-Hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214917-68-7 | |

| Record name | 2,6-difluoro-4-Hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-hydroxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Classification of 2,6 Difluoro 4 Hydroxybenzoic Acid

IUPAC Naming Conventions and Systematics for Fluorinated Benzoic Acids

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,6-difluoro-4-hydroxybenzoic acid . uni.lunih.gov The naming convention for fluorinated benzoic acids follows a clear set of rules. The parent structure is identified as benzoic acid. The substituents on the benzene (B151609) ring are then named and their positions indicated by numbers. In this case, "difluoro" indicates the presence of two fluorine atoms, and "hydroxy" denotes the -OH group. The numbers 2, 6, and 4 specify the locants of these substituents on the benzene ring relative to the carboxylic acid group, which is assigned position 1.

This systematic approach ensures that the name of the compound unambiguously represents its molecular structure. Other synonyms for this compound include 4-Carboxy-3,5-difluorophenol and Benzoic acid, 2,6-difluoro-4-hydroxy-. chemdad.comcymitquimica.com

Structural Isomerism and Positional Analogs of this compound

Structural isomers are molecules that have the same molecular formula but a different arrangement of atoms. In the context of this compound (C₇H₄F₂O₃), its isomers and analogs are of significant interest in various fields of chemical research due to the influence of substituent positioning on the molecule's properties. chemimpex.comcymitquimica.com

A close structural analog, 2,6-difluoro-4-methoxybenzoic acid, differs by the substitution of the hydroxyl group with a methoxy (B1213986) group (-OCH₃). nih.gov This seemingly minor change can significantly alter the compound's chemical behavior. The IUPAC name for this analog is 2,6-difluoro-4-methoxybenzoic acid. nih.gov

| Property | This compound | 2,6-Difluoro-4-methoxybenzoic Acid |

| Molecular Formula | C₇H₄F₂O₃ cymitquimica.com | C₈H₆F₂O₃ nih.gov |

| Molecular Weight | 174.10 g/mol cymitquimica.com | 188.13 g/mol nih.gov |

| Appearance | White to light yellow or light orange powder/crystal cymitquimica.com | Not specified |

| Key Structural Difference | Contains a hydroxyl (-OH) group at the 4-position. | Contains a methoxy (-OCH₃) group at the 4-position. nih.gov |

| Predicted XlogP | 1.3 uni.lu | 1.6 nih.gov |

This analog possesses only one fluorine atom at the 2-position. chemimpex.comossila.com It is also an aromatic carboxylic acid and serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. chemimpex.comossila.com

| Property | This compound | 2-Fluoro-4-hydroxybenzoic Acid |

| Molecular Formula | C₇H₄F₂O₃ cymitquimica.com | C₇H₅FO₃ chemimpex.com |

| Molecular Weight | 174.10 g/mol cymitquimica.com | 156.11 g/mol chemimpex.com |

| Appearance | White to light yellow or light orange powder/crystal cymitquimica.com | White to almost white powder to crystal chemimpex.com |

| Melting Point | 170-171°C chemdad.com | 202°C chemimpex.com |

| Key Structural Difference | Two fluorine atoms at positions 2 and 6. | One fluorine atom at position 2. chemimpex.com |

| Predicted XlogP | 1.3 uni.lu | 1.5 uni.lu |

In this isomer, the fluorine atoms are located at positions 2 and 5 on the benzene ring. lookchem.comsigmaaldrich.com This positional change of one fluorine atom influences its physical and chemical properties.

| Property | This compound | 2,5-Difluoro-4-hydroxybenzoic Acid |

| Molecular Formula | C₇H₄F₂O₃ cymitquimica.com | C₇H₄F₂O₃ lookchem.com |

| Molecular Weight | 174.10 g/mol cymitquimica.com | 174.104 g/mol lookchem.com |

| Appearance | White to light yellow or light orange powder/crystal cymitquimica.com | Not specified |

| Melting Point | 170-171°C chemdad.com | 163-165°C lookchem.com |

| Key Structural Difference | Fluorine atoms at positions 2 and 6. | Fluorine atoms at positions 2 and 5. lookchem.comsigmaaldrich.com |

| Predicted pKa | 2.71±0.10 chemdad.com | 3.30±0.10 lookchem.com |

This isomer features fluorine atoms at the 2 and 3 positions. biosynth.comchemicalbook.com It is noted for its antioxidant properties. biosynth.com

| Property | This compound | 2,3-Difluoro-4-hydroxybenzoic Acid |

| Molecular Formula | C₇H₄F₂O₃ cymitquimica.com | C₇H₄F₂O₃ |

| Molecular Weight | 174.10 g/mol cymitquimica.com | 174.10 g/mol alfa-chemistry.com |

| Appearance | White to light yellow or light orange powder/crystal cymitquimica.com | Not specified |

| Key Structural Difference | Fluorine atoms at positions 2 and 6. | Fluorine atoms at positions 2 and 3. biosynth.comchemicalbook.com |

| Synonyms | 4-Carboxy-3,5-difluorophenol chemdad.com | 4-Carboxy-2,3-difluorophenol chemicalbook.com |

This compound is an isomer of 2,6-difluoro-4-methoxybenzoic acid and an analog of this compound. cymitquimica.comsigmaaldrich.com The fluorine atoms are positioned at the 3 and 5 locations, meta to the carboxylic acid group.

| Property | This compound | 3,5-Difluoro-4-methoxybenzoic Acid |

| Molecular Formula | C₇H₄F₂O₃ cymitquimica.com | C₈H₆F₂O₃ cymitquimica.com |

| Molecular Weight | 174.10 g/mol cymitquimica.com | 188.13 g/mol sigmaaldrich.com |

| Appearance | White to light yellow or light orange powder/crystal cymitquimica.com | White to off-white solid cymitquimica.com |

| Solubility in Water | Soluble in Methanol chemdad.com | Limited solubility in water cymitquimica.com |

| Key Structural Difference | Fluorine atoms at 2,6-positions and a hydroxyl at 4-position. | Fluorine atoms at 3,5-positions and a methoxy at 4-position. cymitquimica.com |

Comparison with 4-(Difluoromethoxy)benzoic Acid

This compound and 4-(difluoromethoxy)benzoic acid are both fluorinated derivatives of benzoic acid, but they possess distinct structural and chemical differences. The core of both molecules is a benzoic acid structure, which consists of a benzene ring attached to a carboxylic acid group (-COOH). Their differences arise from the nature and position of the fluorine-containing substituents on the benzene ring.

In this compound, two fluorine atoms are directly bonded to the benzene ring at positions 2 and 6. A hydroxyl (-OH) group is attached at the 4th position. In contrast, 4-(difluoromethoxy)benzoic acid has a difluoromethoxy group (-OCHF₂) at the 4th position of the ring. sigmaaldrich.com This means the two fluorine atoms are bonded to a methyl group, which is then connected to the benzene ring via an oxygen atom (an ether linkage).

This fundamental structural difference—direct C-F bonds on the aromatic ring versus a -OCHF₂ group—significantly influences the electronic properties and chemical reactivity of the molecules. The direct attachment of highly electronegative fluorine atoms in this compound strongly withdraws electron density from the aromatic ring. The hydroxyl group, however, is an electron-donating group. In 4-(difluoromethoxy)benzoic acid, the difluoromethoxy group is also electron-withdrawing, but its effect on the aromatic ring is moderated by the intervening ether oxygen.

Table 1: Structural and Chemical Identifier Comparison

| Property | This compound | 4-(Difluoromethoxy)benzoic Acid |

|---|---|---|

| Molecular Formula | C₇H₄F₂O₃ chemimpex.com | C₈H₆F₂O₃ sigmaaldrich.com |

| Molecular Weight | 174.1 g/mol chemimpex.com | 188.13 g/mol sigmaaldrich.com |

| CAS Registry Number | 214917-68-7 chemimpex.comthermofisher.com | 4837-20-1 sigmaaldrich.com |

| Key Structural Difference | Two fluorine atoms and one hydroxyl group directly attached to the benzene ring. | One difluoromethoxy (-OCHF₂) group attached to the benzene ring. |

Classification within Carboxylic Acid Derivatives and Fluorinated Aromatic Compounds

This compound is classified based on its constituent functional groups and structural framework.

Carboxylic Acid Derivative: The molecule is fundamentally a carboxylic acid . This classification is due to the presence of the carboxyl functional group (-COOH) attached to the aromatic ring. uomustansiriyah.edu.iq The chemical properties and reactions of this compound are largely dictated by this acidic group. It is considered a derivative of benzoic acid, which is the parent structure. chemdad.com More broadly, it belongs to the family of aromatic carboxylic acids. chemdad.comchemicalbook.com

Fluorinated Aromatic Compound: This compound is also categorized as a fluorinated aromatic compound . This classification arises from the direct attachment of two fluorine atoms to the benzene ring. chemimpex.comossila.com The presence of fluorine, the most electronegative element, significantly alters the molecule's electronic properties, acidity, and potential biological activity compared to its non-fluorinated counterpart, 4-hydroxybenzoic acid. Such organofluorine compounds are of significant interest in medicinal chemistry and materials science because the introduction of fluorine can enhance metabolic stability and binding affinity. chemimpex.com this compound is specifically a synthetic intermediate used in the creation of various pharmaceutical products. chemdad.comchemicalbook.com

Table 2: Compound Classification

| Classification | Basis for Classification |

|---|---|

| Aromatic Carboxylic Acid | Contains a carboxyl (-COOH) group attached to a benzene ring. chemdad.comchemicalbook.com |

| Fluorinated Aromatic Compound | Contains fluorine atoms directly bonded to the aromatic ring. chemimpex.comossila.com |

| Hydroxybenzoic Acid Derivative | It is a substituted form of hydroxybenzoic acid. iarc.fr |

Synthetic Methodologies and Reaction Pathways of 2,6 Difluoro 4 Hydroxybenzoic Acid

Green Chemistry Approaches in the Synthesis of Benzoic Acid Derivatives

The synthesis of benzoic acid and its derivatives is increasingly guided by the principles of green chemistry, which prioritize environmentally friendly and sustainable methods. mdpi.combrazilianjournals.com.br These approaches aim to reduce waste, use less hazardous materials, and employ renewable resources. brazilianjournals.com.brchemmethod.com One significant strategy involves the use of biocatalysts and whole-cell systems to produce these compounds from renewable feedstocks. For instance, researchers have developed multi-enzyme cascades in microorganisms like Escherichia coli to synthesize 4-hydroxybenzoic acid (4HBA) from biobased L-tyrosine, achieving high conversion rates. nih.gov Similarly, benzoic acid can be synthesized from L-phenylalanine using the same enzymatic pathway. nih.gov

Another green approach focuses on the valorization of lignin, a complex polymer found in plant cell walls. rsc.org Lignin can be broken down into various platform compounds, including benzoic acid derivatives like p-hydroxybenzoic acid, vanillic acid, and syringic acid, which serve as precursors for active pharmaceutical ingredients (APIs). rsc.org The use of water as a solvent, often in combination with microwave irradiation, represents another key green methodology. chemmethod.commdpi.comchemmethod.com This technique accelerates reaction times, reduces the need for volatile organic solvents, and can lead to higher yields, as demonstrated in the synthesis of hydrazide derivatives of 4-hydroxybenzoic acid. chemmethod.comchemmethod.com Furthermore, selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water provides an eco-friendly protocol with the potential for catalyst and medium recycling. mdpi.com While traditional chemical synthesis often relies on petroleum-derived toluene (B28343) and harsh conditions, these modern methods offer a more sustainable alternative for producing valuable benzoic acid derivatives. nih.govresearchgate.net

Derivatization Reactions of 2,6-Difluoro-4-Hydroxybenzoic Acid for Novel Compound Synthesis

This compound is a valuable building block for creating novel compounds due to its multiple reactive sites. The carboxylic acid, hydroxyl group, and fluorine-substituted aromatic ring can all be selectively modified to produce a wide range of derivatives.

The functional groups on the aromatic ring of this compound allow for various substitution reactions.

Hydroxyl Group: The phenolic hydroxyl group is amenable to etherification, most commonly through the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide to form an ether. This modification is crucial for altering the compound's steric and electronic properties.

Fluorine Atoms: The fluorine atoms on the aromatic ring can potentially undergo nucleophilic aromatic substitution. Fluorine is a good leaving group, and its departure can be facilitated by strong nucleophiles. The electron-withdrawing nature of the carboxylic acid group further activates the ring for such substitutions.

Polymer Functionalization: In a notable application, the deprotonated phenoxide of the related 2-fluoro-4-hydroxybenzoic acid has been used for the nucleophilic substitution on poly(hexachlorocyclotriphosphazene). ossila.com This reaction attaches the benzoic acid moiety to the polymer backbone, creating functionalized polymers for applications such as cancer immunotherapy. ossila.com

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used.

Reduction to Primary Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are required for the complete reduction of carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.org The process involves the initial deprotonation of the acidic proton, followed by nucleophilic attack of hydride ions. chemistrysteps.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for this transformation. libretexts.org The resulting (2,6-difluoro-4-hydroxyphenyl)methanol is a key intermediate for further synthesis.

Reduction to Aldehydes: The partial reduction of carboxylic acids to aldehydes is a more challenging transformation because aldehydes are typically more reactive than the starting carboxylic acid. libretexts.org However, specialized and sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) can achieve this conversion, particularly when the reaction is carried out at low temperatures (e.g., -78 °C) to prevent overreduction to the alcohol. libretexts.org More recent methods have also utilized nickel-catalyzed reductions for this purpose. researchgate.net Additionally, certain carboxylate reductase (CAR) enzymes can biocatalytically reduce carboxylic acids to aldehydes. researchgate.netnih.gov

Table 1: Summary of Reduction Reactions for Carboxylic Acids

| Starting Material | Product | Reagent(s) | Key Conditions | Citation(s) |

| Carboxylic Acid | Primary (1°) Alcohol | Lithium aluminum hydride (LiAlH₄) followed by H₃O⁺ | Excess LiAlH₄ | libretexts.org |

| Carboxylic Acid | Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (-78 °C) | libretexts.org |

| Carboxylic Acid | Aldehyde | Carboxylate Reductase (CAR) enzymes | Biocatalytic conditions | researchgate.net |

The carboxylic acid group (-COOH) on this compound is at a high oxidation state and is generally resistant to further oxidation under standard conditions. However, oxidation reactions are highly relevant in the synthesis of the acid from precursors with lower oxidation states. For example, a common synthetic route to prepare substituted benzoic acids involves the oxidation of an alkyl group, such as a methyl group, on the aromatic ring. Another key pathway is the oxidation of a corresponding benzaldehyde.

For instance, 2,6-difluoro-4-methylbenzoic acid can be synthesized by the oxidation of 2,6-difluoro-4-methylbenzaldehyde (B1357947) using reagents like silver(I) oxide in the presence of sodium hydroxide. chemicalbook.com Similarly, aldehyde dehydrogenases are enzymes that can efficiently oxidize aldehyde groups to carboxylic acids, a reaction that is part of the biosynthetic pathway of 4-hydroxybenzoic acid in organisms. nih.gov

The carboxylic acid functional group is readily converted into a variety of important derivatives, including esters, amides, and hydrazides. libretexts.org

Esters: Esterification can be achieved by reacting this compound with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol. Esters of 2,6-disubstituted 4-hydroxybenzoic acids have been synthesized via dehydrogenation of corresponding cyclohexenonecarboxylic esters. google.com

Amides: Amides are typically formed by reacting an activated carboxylic acid derivative, such as an acyl chloride, with a primary or secondary amine. libretexts.org This two-step method is highly efficient. Direct condensation of the carboxylic acid with an amine is also possible but often requires coupling agents or high temperatures. libretexts.org

Hydrazides: Hydrazides are synthesized by the reaction of the carboxylic acid or its ester with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂). chemmethod.comnih.gov For example, ethyl p-hydroxybenzoate reacts with hydrazine hydrate under reflux or microwave irradiation to form 4-hydroxybenzohydrazide. chemmethod.comchemmethod.com These hydrazides are valuable intermediates themselves and can be further reacted with aldehydes or ketones to form hydrazide-hydrazones, a class of compounds investigated for a wide range of biological activities. nih.govdntb.gov.uaresearchgate.net

The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it an ideal monomer for polycondensation reactions to form aromatic polyesters (polyarylates). High molecular weight poly(4-hydroxybenzoate)s can be synthesized directly from 4-hydroxybenzoic acid monomers through condensation reactions. researchgate.net

The process often involves an initial acylation of the hydroxyl group (e.g., with acetic anhydride) to form an intermediate like 4-acetoxybenzoic acid. This intermediate then undergoes polycondensation at high temperatures, eliminating acetic acid to form the polyester (B1180765) backbone. researchgate.net This method is used to produce liquid crystal polymers (LCPs) like Vectra, which is a copolymer of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid. researchgate.net The fluorine substituents on the this compound monomer are expected to modify the properties of the resulting polymer, such as solubility, thermal stability, and liquid crystalline behavior. The molecule can also be incorporated into other polymer systems, such as polyphosphazenes, to impart specific functionalities. ossila.com

Advanced Spectroscopic and Analytical Characterization Techniques for 2,6 Difluoro 4 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement within the molecule. For 2,6-difluoro-4-hydroxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is used to confirm its unique structure.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number and electronic environment of hydrogen atoms (protons) in a molecule. In the structure of this compound, there are three types of protons: the two equivalent aromatic protons (H-3 and H-5), the acidic proton of the carboxylic acid group (-COOH), and the proton of the hydroxyl group (-OH).

The aromatic protons are expected to appear as a triplet in the spectrum. This splitting pattern arises from coupling to the two adjacent fluorine atoms at positions 2 and 6. The chemical shift for these protons is influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, and the electron-donating effect of the hydroxyl group. For comparison, the aromatic protons in 4-hydroxybenzoic acid that are ortho to the hydroxyl group appear at approximately 6.8 ppm, while those ortho to the carboxyl group are found at around 7.8 ppm. The protons of the hydroxyl and carboxylic acid groups are typically broad singlets and their chemical shifts can vary depending on the solvent and concentration.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (H-3, H-5) | ~6.7 - 7.0 | Triplet (t) |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet (br s) |

| Hydroxyl (-OH) | ~5 - 9 | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in a molecule. Due to the molecule's symmetry, this compound is expected to show five distinct signals in its ¹³C NMR spectrum: one for the carboxylic carbon, and four for the aromatic carbons (C-1, C-2/C-6, C-3/C-5, and C-4).

A key feature of the ¹³C NMR spectrum for this compound is the presence of carbon-fluorine (C-F) coupling. The carbons directly bonded to fluorine (C-2 and C-6) will appear as a doublet with a large coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings (²JCF, ³JCF). The chemical shift of the carboxyl carbon is typically found significantly downfield, often above 165 ppm. For reference, in 4-hydroxybenzoic acid, the carboxyl carbon appears around 167.6 ppm, and the aromatic carbons range from approximately 115 to 162 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | ~165-170 | Triplet (from coupling to C-2/C-6) |

| C-1 | ~110-115 | Triplet (from coupling to F at C-2/C-6) |

| C-2, C-6 | ~160-165 | Doublet (¹JCF) |

| C-3, C-5 | ~105-110 | Singlet or small doublet |

| C-4 | ~160-165 | Triplet (from coupling to F at C-2/C-6) |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Environment

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since the two fluorine atoms in this compound are chemically equivalent due to the molecule's symmetry, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. The signal will be split into a triplet due to coupling with the two neighboring aromatic protons (H-3 and H-5). The large chemical shift range in ¹⁹F NMR makes it an excellent tool for confirming the presence and substitution pattern of fluorine in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₇H₄F₂O₃, which corresponds to a monoisotopic mass of 174.01285 Da. In an MS experiment, the molecule is expected to show a prominent molecular ion peak (M⁺) at this m/z value.

The fragmentation of aromatic carboxylic acids typically involves characteristic losses. For this compound, common fragmentation pathways would include:

Loss of a hydroxyl radical (-•OH): [M - 17]⁺

Loss of a carboxyl group (-COOH): [M - 45]⁺

Decarboxylation (loss of CO₂): [M - 44]⁺, which can be a significant fragmentation pathway for hydroxybenzoic acids.

Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts to aid in identification.

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 175.0201 | Protonated molecule |

| [M-H]⁻ | 173.0056 | Deprotonated molecule |

| [M-H₂O]⁺ | 157.0101 | Loss of water |

| [M-CO₂H]⁺ | 129.0179 | Loss of carboxyl group |

| [M-CO₂]⁺ | 130.0179 | Loss of carbon dioxide |

Data sourced from predicted values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

For comparison, the IR spectrum of 4-hydroxybenzoic acid shows a broad band for the O-H stretch of the carboxylic acid around 3449 cm⁻¹, the C=O stretch at 1663 cm⁻¹, and the phenolic O-H stretch at 1588 cm⁻¹. The spectrum of this compound is expected to show similar features, with the addition of strong absorption bands corresponding to the C-F bonds.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (Carboxylic Acid) | O-H stretch | 3200-2500 (broad) |

| Hydroxyl (Phenol) | O-H stretch | 3600-3200 (broad) |

| Carbonyl (Carboxylic Acid) | C=O stretch | 1725-1700 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Carbon-Fluorine | C-F stretch | 1350-1150 |

| Aromatic C-H | C-H bend (out-of-plane) | 900-675 |

Expected ranges are based on typical functional group frequencies and data from similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is essential for assessing the purity of this compound. Purity levels for commercially available batches are often stated as 95% or higher.

A reversed-phase HPLC method would typically be employed for analysis. In this setup, a nonpolar stationary phase is used with a polar mobile phase. For acidic compounds like this, the mobile phase often consists of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acid modifier (such as formic acid or phosphoric acid) to ensure the carboxylic acid remains in its protonated state for better retention and peak shape. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic ring absorbs strongly. The retention time is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantification of purity and any impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. However, due to its inherent requirement that analytes be volatile and thermally stable, direct analysis of this compound is challenging. The presence of the carboxylic acid and hydroxyl functional groups makes the molecule polar and non-volatile, necessitating a derivatization step to convert it into a more volatile form suitable for GC analysis.

A common derivatization strategy is silylation, which involves replacing the active hydrogen atoms in the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the compound and increases its volatility. Commercial specifications for this compound indicate that its assay can be performed via silylated GC, confirming this approach. thermofisher.com The derivatized compound can then be introduced into the GC system, where it is vaporized and separated from other components as it travels through a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification.

While specific studies detailing the GC-MS analysis of this compound are not widespread, the methodology is well-established for related compounds. For instance, a method for the determination of the related metabolite, 2,6-difluorobenzoic acid (2,6-DFBA), in urine utilizes GC-MS after derivatization with N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA). uzh.ch This analysis highlights the sensitivity and specificity of GC-MS for detecting and quantifying fluorinated benzoic acids in complex biological matrices after appropriate derivatization. uzh.ch

The table below outlines typical parameters for a GC-MS analysis of a derivatized benzoic acid, based on established methods for similar compounds.

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized Benzoic Acids

| Parameter | Specification | Purpose |

|---|---|---|

| Gas Chromatograph (GC) | ||

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column | Stationary phase for separating compounds based on boiling point and polarity. |

| Column Dimensions | e.g., 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions for high-resolution separation. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis. |

| Inlet Temperature | ~250°C | Ensures rapid and complete vaporization of the derivatized sample. |

| Oven Program | Temperature ramp (e.g., 70°C initial, ramp to 300°C) | A programmed temperature gradient is used to elute compounds with different boiling points sequentially. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that generates a reproducible fragmentation pattern. |

| Ion Source Temp. | ~230°C | Maintains the sample in a gaseous, ionized state. |

| Mass Range | m/z 50-550 | Range of mass-to-charge ratios scanned to capture the parent ion and key fragments. |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, researchers can build a detailed model of the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not available in the cited literature, a detailed structural analysis has been performed on the closely related compound, 2,6-difluorobenzoic acid (C₇H₄F₂O₂). nih.govresearchgate.net The study of this analogue provides valuable insight into the structural characteristics that can be expected for fluorinated benzoic acids.

The crystal structure of 2,6-difluorobenzoic acid reveals that the molecules form inversion dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net This is a common structural motif for carboxylic acids. In this specific compound, the dihedral angle between the benzene (B151609) ring and the carboxylate group is 33.70 (14)°. nih.govresearchgate.net The crystal packing is further stabilized by C-H···F hydrogen bonds, which link the dimers into sheets. nih.govresearchgate.net The data was collected at a low temperature (100 K) to minimize thermal vibrations and obtain a more precise structure. nih.govresearchgate.net

The crystallographic data obtained for 2,6-difluorobenzoic acid is summarized in the tables below. nih.govresearchgate.net

Table 2: Crystal Data and Structure Refinement for 2,6-Difluorobenzoic Acid

| Parameter | Value |

|---|---|

| Crystal Data | |

| Empirical Formula | C₇H₄F₂O₂ |

| Formula Weight | 158.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 100 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Unit Cell Dimensions | |

| a | 3.6517 (4) Å |

| b | 14.1214 (15) Å |

| c | 12.2850 (13) Å |

| β | 95.651 (3)° |

| Volume | 630.42 (12) ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection | |

| Diffractometer | Bruker APEXII DUO CCD |

| Measured Reflections | 6112 |

| Independent Reflections | 2190 |

| Refinement | |

| R-factor (R1) | 0.049 |

| Weighted R-factor (wR2) | 0.143 |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-difluorobenzoic acid |

Computational Chemistry and Molecular Modeling Studies of 2,6 Difluoro 4 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Conformations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2,6-difluoro-4-hydroxybenzoic acid.

The conformational landscape of this compound is determined by the orientation of its carboxyl (-COOH) and hydroxyl (-OH) groups relative to the benzene (B151609) ring. Quantum chemical calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can identify the most stable conformers by locating energetic minima on the potential energy surface. researchgate.net The primary conformational variability arises from the rotation around the C-C bond connecting the carboxylic acid group to the phenyl ring and the C-O bond of the hydroxyl group.

Calculations reveal different possible conformers, including those where the carboxylic acid proton is cis or trans to the carbonyl oxygen. The relative energies of these conformers determine their population at thermal equilibrium. For similar substituted benzoic acids, the energy difference between conformers can be several kJ/mol. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative, based on typical findings for substituted benzoic acids.

| Conformer | O=C-O-H Dihedral Angle | C2-C-C=O Dihedral Angle | Relative Energy (kJ/mol) |

| A (Planar, trans-COOH) | ~180° | ~0° | 15.2 |

| B (Non-planar, trans-COOH) | ~180° | ~30° | 4.5 |

| C (Planar, cis-COOH) | ~0° | ~0° | 10.8 |

| D (Non-planar, cis-COOH) | ~0° | ~30° | 0.0 (Global Minimum) |

Influence of Fluorine Atoms on Molecular Planarity

The two fluorine atoms at positions 2 and 6 (ortho to the carboxylic acid) exert a significant steric and electronic influence on the molecule's geometry. Computational studies on analogous compounds, such as 2,6-difluoro-3-methoxybenzamide (B3025189), have shown that the presence of these ortho-fluorine atoms is directly responsible for a non-planar conformation. mdpi.com The steric clash between the bulky fluorine atoms and the carboxylic acid group forces the latter to rotate out of the plane of the aromatic ring. mdpi.com This results in a notable dihedral angle between the plane of the carboxamide group and the aromatic ring, which can be as much as -27° in similar structures. mdpi.com This calculated non-planarity is a critical structural feature that influences how the molecule interacts with other molecules, including protein binding pockets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method is essential for predicting the therapeutic potential of compounds like this compound.

Molecular docking simulations can predict how this compound binds to the active sites of various biological macromolecules, such as enzymes or plasma proteins like human serum albumin (HSA). nih.gov The simulations generate various possible binding poses and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol or kJ/mol). cerist.dz Lower binding energy scores typically indicate a more favorable interaction. cerist.dz For instance, docking studies of similar benzoic acid derivatives against enzymes like acetylcholinesterase or viral proteases have been used to screen for potential inhibitors. mdpi.comnih.gov The predicted binding mode reveals the specific orientation of the ligand within the binding pocket, which is crucial for its inhibitory activity. indexcopernicus.com

Table 2: Illustrative Docking Scores of this compound with Various Protein Targets This table presents hypothetical data to illustrate the output of docking simulations.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Acetylcholinesterase (AChE) | 1EVE | -7.2 |

| FtsZ (a bacterial cell division protein) | 5XDI | -6.8 |

| Human Serum Albumin (HSA) | 1H9Z | -5.9 |

| SARS-CoV-2 Main Protease | 6WNP | -6.5 |

Elucidation of Hydrophobic and Hydrogen Bonding Interactions

Docking simulations provide detailed insights into the specific intermolecular forces that stabilize the ligand-protein complex. For this compound, the key interactions are:

Hydrogen Bonds : The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. They can form critical hydrogen bonds with polar or charged amino acid residues in a protein's active site, such as asparagine, glutamine, or serine. mdpi.comcerist.dz

Hydrophobic Interactions : The difluorinated benzene ring can engage in strong hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine within the binding pocket. mdpi.com The fluorine atoms themselves can enhance these interactions and may also participate in halogen bonding. A study on 2,6-difluoro-3-methoxybenzamide highlighted strong hydrophobic interactions between the 2-fluoro substituent and residues Val203 and Val297, and between the 6-fluoro group and Asn263 in the FtsZ allosteric pocket. mdpi.com

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov Computational data provides a quantitative basis for establishing these relationships, guiding the design of more potent and selective molecules.

By comparing the computational data of this compound with its non-fluorinated or mono-fluorinated analogs, a clear SAR can be established. For example, a computational study comparing 2,6-difluoro-3-methoxybenzamide with its non-fluorinated counterpart revealed that the fluorine atoms induce a non-planar conformation essential for fitting into the target protein's allosteric site. mdpi.com This structural change, driven by the fluorine substitution, was directly linked to a significant increase in inhibitory activity. mdpi.com

This principle can be applied to this compound. The computational data on its conformation (non-planarity), electronic properties, and specific interactions (enhanced hydrophobic contacts) can be correlated with experimental activity data. This allows researchers to understand why the 2,6-difluoro substitution pattern might lead to higher potency compared to, for instance, 4-hydroxybenzoic acid. nih.gov This knowledge is invaluable for rational drug design, enabling chemists to make targeted modifications to improve a compound's therapeutic profile. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

No specific studies predicting the spectroscopic parameters (such as IR, Raman, or NMR spectra) of this compound using computational methods were identified.

Theoretical Studies on Reaction Mechanisms and Transition States

No theoretical studies detailing the reaction mechanisms or transition states involving this compound were found in the available literature.

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Pharmaceutical Intermediate and Building Block

2,6-difluoro-4-Hydroxybenzoic Acid serves as a crucial intermediate and building block in the synthesis of a variety of pharmaceutical compounds. chemimpex.comchemicalbook.com Its structure, featuring two fluorine atoms flanking a hydroxyl group on a benzoic acid core, provides a template for creating more complex molecules with specific therapeutic properties. The presence of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of a drug molecule.

This compound is particularly valuable in the development of anti-inflammatory drugs and analgesics. chemimpex.com Its unique structural features allow for the creation of new chemical entities with potentially improved efficacy and reduced side effects. chemimpex.com The reactivity of the carboxylic acid and hydroxyl groups, combined with the influence of the fluorine atoms, makes it a versatile starting material for a range of chemical transformations.

| Property | Value |

| Molecular Formula | C7H4F2O3 |

| Molecular Weight | 174.1 g/mol |

| Melting Point | 170-171°C |

| Boiling Point (Predicted) | 323.3±42.0 °C |

| Density (Predicted) | 1.600±0.06 g/cm3 |

| pKa (Predicted) | 2.71±0.10 |

Research into Potential Biological Activities

Beyond its role as a synthetic intermediate, this compound and its derivatives are being investigated for a range of potential biological activities.

Derivatives of hydroxybenzoic acid have been a focus of enzyme inhibition studies. For instance, certain analogs have been shown to act as competitive inhibitors of Coq2, an enzyme involved in the biosynthesis of Coenzyme Q, thereby decreasing its production in mammalian cell cultures. nih.gov This line of research highlights the potential for modified hydroxybenzoic acid structures to modulate specific enzymatic pathways.

The quest for novel antiviral agents has led researchers to explore various chemical scaffolds, including those derived from benzoic acid. HIV-1 integrase, an enzyme essential for viral replication, is a key target for antiviral drug development. nih.gov While direct studies on this compound's anti-HIV activity are not extensively detailed, the broader class of hydroxybenzoic acid derivatives has shown promise. For example, ellagic acid, a compound with a related structural motif, has demonstrated in vitro inhibition of HIV-1 integrase. nih.gov This suggests that the core structure of hydroxybenzoic acid could be a valuable starting point for designing new HIV-1 integrase inhibitors.

The anti-inflammatory potential of hydroxybenzoic acid derivatives is a significant area of investigation. globalresearchonline.netmdpi.com 4-hydroxybenzoic acid itself has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome, a key component of the inflammatory response. mdpi.com It can reduce the production of pro-inflammatory cytokines like IL-1β, IL-4, IL-6, and TNF-α, while increasing the levels of the anti-inflammatory cytokine IL-10. mdpi.com The introduction of fluorine atoms, as in this compound, is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of a compound, suggesting that it could be a promising candidate for the development of new anti-inflammatory agents. chemimpex.com

| Cytokine | Effect of 4-Hydroxybenzoic Acid |

| IL-1β | Reduced levels |

| IL-4 | Reduced levels |

| IL-6 | Reduced levels |

| TNF-α | Reduced levels |

| IL-10 | Increased levels |

Hydroxybenzoic acids and their derivatives have a long history of being investigated for their antimicrobial and antifungal properties. globalresearchonline.net Studies have shown that compounds like 4-hydroxybenzoic acid possess activity against a range of bacteria. ijpbp.com Derivatives of 4-hydroxybenzoic acid, specifically hydrazide-hydrazones, have demonstrated potent inhibitory effects on the growth of phytopathogenic fungi. mdpi.com For instance, certain derivatives have shown high activity against fungi like Botrytis cinerea and Sclerotinia sclerotiorum. mdpi.com While specific data on the antimicrobial spectrum of this compound is limited, the known activity of its parent compound and other fluorinated analogs suggests this is a viable area for further research.

A fascinating application of a related compound, 2-fluoro-4-hydroxybenzoic acid, is in the synthesis of immunoadjuvants for cancer immunotherapy. ossila.com In this context, the fluorinated hydroxybenzoic acid is used in conjunction with polyphosphazene. ossila.com The process involves a ring-opening polymerization followed by a nucleophilic substitution with the deprotonated phenoxide of the benzoic acid derivative. ossila.com This creates a polymer-based system designed to enhance the body's immune response against cancer cells. This innovative use highlights the potential for fluorinated hydroxybenzoic acids to contribute to the development of next-generation cancer treatments.

Design and Synthesis of Derivatives for Enhanced Therapeutic Efficacy

The core structure of this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic agents. chemimpex.comchemdad.com The presence of fluorine atoms can enhance the bioavailability and efficacy of these therapeutic compounds. chemimpex.com Medicinal chemists leverage this scaffold to design and synthesize derivatives with improved potency and selectivity for specific biological targets.

Structure-Activity Relationship (SAR) Studies for Optimized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. drugdesign.org For derivatives of this compound, SAR studies explore how modifications to the core structure impact therapeutic efficacy.

Key principles from related SAR studies can be applied:

Fluorine Atom Placement: The position and number of fluorine substituents on a phenyl ring are critical. For instance, in studies of other bioactive molecules, an ortho-difluoro substitution pattern, such as that in this compound, has been shown to result in significant inhibitory activity compared to other substitution patterns. nih.gov

Hydrophilic and Hydrophobic Interactions: The phenyl ring itself is crucial for enhancing hydrophobic interactions with biological targets, while hydrophilic substituents like the hydroxyl and carboxylic acid groups are necessary for binding to polar amino acid residues within a target's active site. iomcworld.comresearchgate.net

Modification of Functional Groups: The carboxylic acid and hydroxyl groups can be modified to create esters, amides, or ethers. These modifications alter the molecule's polarity, size, and hydrogen bonding capability, which in turn affects its binding affinity to receptors. For example, research on pyrazolopyridines showed that the carbonyl group (C=O) from a carboxylic acid could form a crucial hydrogen bond with a receptor site. drugdesign.org

In one study on isatin (B1672199) derivatives, substitutions at different positions on the benzene (B151609) ring were shown to improve binding affinity, while modifications at other positions were less favorable. researchgate.net This highlights the importance of systematic modification and testing to determine the optimal structure for a desired biological effect.

Development of Novel Chemical Scaffolds for Drug Discovery

A "chemical scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound is a valuable starting scaffold for generating new potential drugs. chemimpex.comnih.gov The development of novel scaffolds is a key strategy in drug discovery to identify compounds with new mechanisms of action, potentially overcoming existing drug resistance. nih.gov

For example, a chemotype based on a related structure, 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide, has been evaluated for its potential as a Gram-negative FtsZ inhibitor, a target for new antibiotics. nih.gov Similarly, ongoing research efforts focus on synthesizing derivatives from core structures like 2,4-dihydroxybenzoic acid to develop novel anticancer agents. nih.gov This approach of modifying a central scaffold, such as this compound, allows for the exploration of new chemical space and the discovery of innovative therapies. nih.govnih.gov

Comparison of Biological Activities with Structurally Related Hydroxybenzoic Acids

The biological profile of this compound can be better understood by comparing it to other structurally related hydroxybenzoic acids. The addition of fluorine atoms can dramatically alter a compound's activity.

p-Hydroxybenzoic acid (PHBA) , a non-fluorinated counterpart, and its derivatives are known to possess a wide range of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and hypoglycemic effects. researchgate.netglobalresearchonline.net It is a precursor for parabens, which are widely used as preservatives. researchgate.net

2,4-Dihydroxybenzoic acid has demonstrated notable antimicrobial properties, showing activity against various pathogens, including Gram-negative bacteria like E. coli and Gram-positive strains like MRSA. mdpi.com However, its antioxidant activity is considered significantly lower than that of other phenolic acids. mdpi.com

Interactive Table: Comparison of Activities of Related Hydroxybenzoic Acids

| Compound Name | Key Reported Biological Activities | Reference |

| p-Hydroxybenzoic acid | Antimicrobial, Antioxidant, Anti-inflammatory, Hypoglycemic, Antiviral | researchgate.netglobalresearchonline.net |

| 2,4-Dihydroxybenzoic acid | Antimicrobial (including against Gram-negative bacteria), Moderate Antioxidant | mdpi.com |

| This compound | Used as an intermediate for anti-inflammatory and analgesic agents | chemimpex.com |

Applications in Materials Science and Specialty Chemicals

Use in the Synthesis of Advanced Materials

2,6-Difluoro-4-hydroxybenzoic acid is a valuable building block in the creation of advanced materials due to its distinct chemical structure. chemimpex.com The presence of two fluorine atoms and a hydroxyl group enhances its reactivity and solubility in organic solvents, making it a versatile intermediate for synthesizing a variety of complex molecules. chemimpex.com Researchers have leveraged these properties in the development of innovative materials with tailored characteristics. chemimpex.com

One notable application is in the synthesis of fluorinated polyphosphazenes. For instance, 2-fluoro-4-hydroxybenzoic acid, a related compound, is used in a process that begins with the ring-opening polymerization of hexachlorocyclotriphosphazene. This is followed by a nucleophilic substitution with the deprotonated phenoxide from the fluorinated hydroxybenzoic acid, leading to the formation of a polyphosphazene-based immunoadjuvant. ossila.com This demonstrates the role of such fluorinated benzoic acids in creating functional polymers with potential applications in biomedicine.

Development of Specialty Chemicals

The unique structural features of this compound make it a key component in the synthesis of various specialty chemicals. chemimpex.com Its aromatic carboxylic acid nature, combined with the fluorine and hydroxyl substitutions, allows for its use as an intermediate in producing a range of valuable compounds. chemimpex.comchemdad.com

This compound serves as a foundational element in the formulation of certain agricultural chemicals, including herbicides and fungicides. chemimpex.com The difluoro substitution is reported to enhance the activity of these products against specific pests, contributing to more effective crop protection solutions. chemimpex.com

Furthermore, in the realm of pharmaceuticals, this compound acts as a building block for synthesizing anti-inflammatory and analgesic agents. chemimpex.com The incorporation of its fluorinated structure can potentially improve the bioavailability and therapeutic efficacy of drug compounds. chemimpex.com

Applications in Liquid Crystal Synthesis

Fluorinated benzoic acids, including derivatives of this compound, are instrumental in the synthesis of liquid crystals. The para-positioning of the carboxylic acid and hydroxyl group in similar molecules like 2-fluoro-4-hydroxybenzoic acid is particularly favored for creating mesogens, the fundamental units of liquid crystals. ossila.com These molecules often self-assemble through hydrogen bonding of the carboxylic acid groups to form rod-like dimers, which then organize into various liquid crystal phases. cadrek12.org

Table 1: Investigated Liquid Crystal Compounds

| Compound | Description |

| F0 - F4 | A series of fluorinated benzoxazole (B165842) liquid crystal compounds. nih.gov |

| M0 - M4 | Liquid crystal mixtures containing the F0-F4 compounds. nih.gov |

Influence of Fluorine Substituents on Mesogenic Properties

The introduction of fluorine atoms into the molecular structure of liquid crystals has a significant impact on their mesogenic properties. The position of the fluorine substituents can alter the molecule's conformation, such as its aspect ratio and the dihedral angle between phenyl rings, which in turn influences the liquid crystal phase state and transition temperatures. nih.gov

Studies on fluorinated benzoxazole liquid crystals have shown that lateral fluorine substitution can lead to several changes in the material's properties. nih.gov For instance, the presence of fluorine can increase the dielectric anisotropy of the liquid crystal mixture. nih.gov While this enhancement in dielectric anisotropy can be beneficial for certain applications, it may also lead to an increase in rotational viscosity, which can slow down the switching speed of the liquid crystal material. nih.gov

Research on hydrogen-bonded liquid crystals mixed with various difluoro-benzoic acids has demonstrated that the position of the fluorine atoms directly affects the physical properties of the resulting mixture. ieice.org For example, adding 2,3-difluorobenzoic acid was found to decrease the dielectric anisotropy, whereas adding 3,4-difluorobenzoic acid or 3,5-difluorobenzoic acid increased it. ieice.org Furthermore, the elastic constants (K11 and K33) of all mixed liquid crystals were observed to decrease. ieice.org These findings highlight the context-dependent impact of fluorination on the physicochemical properties of liquid crystals. nih.gov

Environmental Fate and Degradation Studies

Microbial Degradation and Biotransformation

The biological breakdown of 2,6-difluoro-4-hydroxybenzoic acid is anticipated to be primarily a microbial process. Bacteria and fungi possess a diverse array of enzymes capable of transforming aromatic compounds, including those containing halogens.

While no microbial strains have been isolated specifically for their ability to degrade this compound, several have been identified that act on structurally similar compounds. These organisms provide insight into the types of microbial activity and metabolic transformations that could be relevant.

| Microbial Strain | Substrate(s) | Metabolic Transformation |

| Pseudomonas sp. B13 | Monofluorobenzoates | Co-metabolism, initial dioxygenation, defluorination, ring cleavage nih.govasm.org |

| Aureobacterium sp. strain RH025 | 4-Fluorobenzoate | Degradation via initial defluorination asm.org |

| Denitrifying strains (related to Pseudomonas stutzeri ) | 2-Fluorobenzoate (B1215865), 4-Fluorobenzoate | Anaerobic degradation with stoichiometric fluoride (B91410) release researchgate.net |

| Cunninghamella elegans (Fungus) | Fluorinated benzoic acids | Reduction of carboxylic acid to benzyl (B1604629) alcohol tandfonline.com |

| Streptomyces sp. JCM9888 (Bacterium) | Fluorinated benzoic acids | Conversion of carboxylic acid to benzamide (B126) tandfonline.com |

Oxidative dehalogenation is a critical step in the aerobic degradation of many halogenated aromatic compounds. This process typically involves the enzymatic introduction of one or more hydroxyl groups onto the aromatic ring, which destabilizes the C-F bond and facilitates its cleavage.

A well-studied mechanism involves flavin-dependent monooxygenases. For example, the enzyme HadA detoxifies halogenated phenols through a process that begins with the formation of a C4a-hydroperoxy-FAD intermediate. nih.gov This intermediate then transfers a hydroxyl group to the substrate. For phenols with a para-substituent, this hydroxylation leads to the elimination of the substituent and the formation of a benzoquinone product. nih.gov Given that this compound has a hydroxyl group para to the carboxyl group, a similar oxidative mechanism could potentially lead to its conversion into a difluorinated benzoquinone.

The initial attack on fluorobenzoates is often catalyzed by dioxygenase enzymes. In Pseudomonas sp. B13, the initial dioxygenation of 2-fluorobenzoate results in the elimination of fluoride. nih.govasm.org For this compound, an analogous enzymatic attack could lead to mono- or di-defluorination, producing hydroxylated intermediates such as 2-fluoro-4,6-dihydroxybenzoic acid or 2,3,5-trihydroxybenzoic acid (after decarboxylation and further hydroxylation), which are more amenable to subsequent ring cleavage.

Formation of Disinfection Byproducts in Environmental Systems

Water treatment processes, particularly disinfection with chlorine or other oxidants, can react with organic matter present in the water to form disinfection byproducts (DBPs). health.state.mn.us Phenolic compounds are known precursors to the formation of certain classes of DBPs.

Research has shown that the chlorination of natural organic matter, such as that derived from green algae, can produce halogenated benzoquinones like 2,6-dichloro-1,4-benzoquinone (B104592) (2,6-DCBQ). nih.gov Proteins within the algae were identified as primary precursors for these DBPs. nih.gov Given its phenolic structure, this compound is a plausible precursor for the formation of DBPs during water disinfection. Its reaction with chlorine could potentially lead to the formation of fluorinated, chlorinated, or mixed halo-benzoquinones or other halogenated aromatic byproducts. The specific DBPs formed would depend on various factors, including the disinfectant used (e.g., chlorine, chloramine), pH, and the presence of other organic materials. waterrf.org Minimizing the formation of regulated DBPs often involves advanced water treatment processes to remove organic precursors before disinfection. waterrf.org

Environmental Monitoring and Regulatory Compliance

Effective management of potentially persistent chemical compounds requires robust methods for environmental monitoring and clear regulatory guidelines.

For this compound and other fluorinated aromatic compounds, monitoring can be approached in several ways. Advanced analytical techniques such as fluorescence spectroscopy can be used for the in situ detection of aromatic compounds in environmental matrices like soil and water. nih.govresearchgate.net Alternatively, monitoring could focus on the degradation products. For instance, the environmental monitoring of fluoride ions (F-) in precipitation, soil, and plant samples has been used to track pollution from industrial sources. nih.gov An increase in fluoride concentration in a specific area could indicate the breakdown of organofluorine compounds.

Currently, there are no specific environmental regulatory standards, such as Maximum Contaminant Levels (MCLs) in drinking water, established for this compound. Its management falls under general regulations for chemical substances and environmental protection. However, fluoride itself is a regulated substance in drinking water, and the potential for fluorinated organic compounds to act as a source of inorganic fluoride in the environment is a consideration for long-term water quality management. nptel.ac.in

Patents and Commercial Applications of 2,6 Difluoro 4 Hydroxybenzoic Acid

Analysis of Patent Literature Related to Synthesis and Applications

The patent landscape for 2,6-difluoro-4-hydroxybenzoic acid and its derivatives reveals significant interest in its synthesis, primarily due to its role as a crucial intermediate in the production of pharmaceuticals and other specialty chemicals. While numerous patents reference the compound, a key area of focus is the development of efficient and scalable preparation methods.

One patented approach for a structurally related compound, 2,4-difluoro-3-hydroxybenzoic acid, highlights common strategies in the field. This method starts from 3,4,5-trifluoronitrobenzene and proceeds through several steps including methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis to yield the target molecule google.com. This particular patent emphasizes creating a synthesis route that is short, simple for industrialization, and lower in cost compared to previous methods that used expensive starting materials like 2,6-difluorophenol (B125437) google.com.

Another synthetic strategy detailed in the literature, which is suitable for industrial-scale production, involves using 3,5-difluoroaniline (B1215098) as the starting material. This process proceeds through bromination, diazotization hydrolysis, and cyanidation researchgate.net. The optimization of the diazotization hydrolysis step is noted as a key factor in the method's effectiveness researchgate.net.

Patents also cover the broader class of 2,6-disubstituted 4-hydroxybenzoic acids. One such patent describes a process for their manufacture by dehydrogenating cyclohexenone carboxylic acids or their esters in the liquid phase at high temperatures (140 to 350°C) google.com. This reaction is conducted in the presence of a noble metal catalyst, such as palladium on a carbon support, and a hydrogen acceptor google.com. Such methods are designed for either batch or continuous industrial production google.com.

The applications cited in patents underscore the compound's value. It is frequently identified as a key intermediate for novel antibacterial drugs and as a starting material for producing various industrial chemicals, drugs, and agricultural chemicals google.comchemimpex.comgoogle.com.

| Patent/Method | Starting Material | Key Process Steps | Noted Advantages | Reference |

|---|---|---|---|---|

| Method for 2,4-difluoro-3-hydroxy-benzoic acid | 3,4,5-trifluoronitrobenzene | Methoxylation, Reduction, Bromination, Deamination, Cyanation, Hydrolysis | Short reaction scheme, simple industrialization, lower safety cost. | google.com |

| Synthesis of 2,6-difluoro-4-hydroxycyanobenzene | 3,5-difluoroaniline | Bromination, Diazotization Hydrolysis, Cyanidation | Low cost, mild reaction conditions, suitable for industrial scale. | researchgate.net |

| Process for 2,6-disubstituted 4-hydroxybenzoic acids | Cyclohexenonecarboxylic acids | Liquid phase dehydrogenation with a noble metal catalyst | High selectivity, rapid reaction, suitable for continuous production. | google.com |

Industrial Scale Production Methods and Optimization

For industrial-scale production, the primary goals are cost-effectiveness, safety, efficiency, and high yield. The synthesis of this compound has been approached through various methods designed to meet these criteria.

One of the most practical methods proposed for large-scale synthesis begins with 3,5-difluoroaniline. This process involves a sequence of bromination, diazotization hydrolysis, and cyanidation to produce an intermediate, 2,6-difluoro-4-hydroxycyanobenzene, which can then be hydrolyzed to the final acid researchgate.net. The optimization of this process focuses on the reaction conditions for diazotization hydrolysis, identifying specific molar ratios of reactants like phosphoric acid and copper sulfate (B86663) pentahydrate to maximize efficiency researchgate.net. This method is highlighted for its low cost and mild reaction conditions, making it well-suited for industrial application researchgate.net.

Another industrially relevant approach involves the dehydrogenation of cyclohexenone-based precursors. A patented process for preparing 2,6-disubstituted 4-hydroxybenzoic acids utilizes a liquid-phase dehydrogenation reaction google.com. This is typically performed at temperatures between 180°C and 260°C, where high selectivity and rapid reaction rates are achieved google.com. The catalyst is a critical component, with palladium on a carbon support being particularly effective. The catalyst concentration is generally maintained between 0.1 and 10 percent by weight relative to the support google.com. This method can be adapted for continuous production, a key feature for industrial manufacturing google.com.

Optimization of these processes involves several factors. For instance, in the synthesis of a related compound, 4-fluorosalicylic acid from 2,4-difluorobenzoic acid, the reaction is carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) at 130°C for approximately 8 hours, achieving a 90% yield after purification chemicalbook.com. The purification step itself is optimized by controlling the pH during precipitation to isolate the product effectively chemicalbook.com. Similarly, bioprocesses using metabolically engineered microorganisms are being developed for producing related compounds like 4-hydroxybenzoic acid (4-HBA), showcasing a move towards more sustainable and environmentally friendly production methods nih.gov. In these bioprocesses, optimization involves genetic modification to reduce by-product formation and enhance the expression of key enzymes in the metabolic pathway, leading to significantly higher yields nih.gov.

| Production Method | Key Features | Optimization Strategies | Reference |

|---|---|---|---|

| Synthesis from 3,5-difluoroaniline | Low cost, mild reaction conditions. | Optimizing molar ratios of reagents in diazotization hydrolysis. | researchgate.net |

| Dehydrogenation of Cyclohexenone Precursors | High selectivity and rapid reaction; suitable for continuous production. | Use of specific catalysts (e.g., Palladium on carbon) and optimal temperature ranges (180-260°C). | google.com |

| Hydrolysis of Fluorinated Precursors | High yield (e.g., 90% for 4-fluorosalicylic acid). | Control of reaction time, temperature, and pH during product precipitation. | chemicalbook.com |

Market Applications in Pharmaceutical and Agrochemical Industries

This compound is a valuable aromatic carboxylic acid whose unique structure, featuring two fluorine substituents and a hydroxyl group, makes it a significant building block in high-value chemical industries, particularly pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com

In the agrochemical industry , this compound is utilized in the formulation of modern crop protection products. It is a precursor for synthesizing effective herbicides and fungicides. chemimpex.com The difluoro-substitution pattern is crucial for enhancing the biological activity of these agrochemicals against specific weeds and fungal pathogens, making it a valuable component for developing targeted and efficient solutions for farmers. chemimpex.com The compound is also used as a starting material for a range of agricultural chemicals more broadly. google.com

The commercial value of this compound is tied to its role as a key intermediate, making it a product primarily for research laboratories and industrial manufacturing rather than for direct consumer use. calpaclab.comsigmaaldrich.com

| Industry | Specific Application | Function/Benefit | Reference |

|---|---|---|---|

| Pharmaceutical | Intermediate for anti-inflammatory and analgesic drugs. | Fluorinated structure can improve bioavailability and efficacy of the final drug product. | chemimpex.com |

| Pharmaceutical | Building block for various pharmaceutical goods. | Serves as a key intermediate in the synthesis of complex active molecules. | chemdad.com |

| Agrochemical | Formulation of herbicides and fungicides. | Difluoro substitution enhances activity against specific pests and pathogens. | chemimpex.com |

| Agrochemical | Starting material for agricultural chemicals. | Used in the synthesis of a variety of crop protection agents. | google.com |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies

The development of efficient and innovative synthetic methodologies is paramount to unlocking the full potential of 2,6-difluoro-4-hydroxybenzoic acid. While established routes exist, future research is anticipated to focus on enhancing yield, reducing reaction steps, and utilizing more benign reagents.

One promising area of exploration involves the adaptation of modern cross-coupling reactions to introduce the fluorine and hydroxyl moieties with greater precision and control. For instance, advancements in late-stage fluorination techniques could provide novel pathways to synthesize this compound from more readily available precursors.

Furthermore, flow chemistry presents a significant opportunity for the continuous and scalable production of this compound. This approach can offer improved reaction control, enhanced safety, and higher purity of the final product.

Research into novel catalysts, including organocatalysts and nanocatalysts, may also lead to more sustainable and cost-effective synthetic processes. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, is another key trend that could streamline the production of this valuable compound. A proposed synthetic method for a related compound, 2,6-difluoro-4-hydroxybenzonitrile, involves starting with 3,5-difluoroaniline (B1215098) and proceeding through bromination, diazotization hydrolysis, and cyanidation, suggesting avenues for analogous benzoic acid synthesis. researchgate.net

| Synthetic Approach | Potential Advantages |

| Late-stage Fluorination | Access from diverse precursors, rapid analogue synthesis. |

| Flow Chemistry | Improved scalability, safety, and product purity. |

| Novel Catalysis | Increased efficiency, sustainability, and cost-effectiveness. |

| One-pot Synthesis | Reduced waste, time, and resource consumption. |

Advanced Computational Approaches for Drug Design and Materials Science

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and development of new applications for this compound. These in silico methods provide invaluable insights into the molecule's structure-property relationships, guiding the rational design of novel drugs and materials.

In the realm of drug design, quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the compound's reactivity, molecular geometry, and electronic properties. nih.govemerginginvestigators.org This allows for the virtual screening of derivatives and the identification of candidates with enhanced biological activity and improved pharmacokinetic profiles. For example, computational studies can help in understanding the noncovalent interactions between this compound-based ligands and their biological targets, a crucial aspect for designing potent inhibitors or modulators. nih.govacs.org The known anti-S. aureus activity of 2,6-difluorobenzamide (B103285), an allosteric inhibitor of the FtsZ protein, highlights the potential of the 2,6-difluoroaromatic motif in drug discovery, where molecular docking can elucidate key binding interactions. mdpi.com

In materials science, computational modeling can predict the physical and chemical properties of polymers and other materials incorporating this compound as a monomer or additive. acs.org This includes predicting thermal stability, mechanical strength, and optical properties, thereby facilitating the design of advanced materials for specific applications, such as high-performance electronics and specialty polymers. chemimpex.com Studies on the impact of external electric fields on the properties of substituted benzoic acids further suggest that computational approaches can uncover novel behaviors and applications. nih.gov

| Computational Method | Application in Research | Key Insights |

| Density Functional Theory (DFT) | Prediction of NMR spectra, molecular geometry, and electronic properties. nih.govemerginginvestigators.orgnih.govacs.org | Understanding reactivity and stability. |

| Molecular Docking | Simulation of ligand-protein binding interactions. mdpi.com | Rational design of enzyme inhibitors. |

| Quantum Chemistry Calculations | Analysis of noncovalent interactions. emerginginvestigators.orgnih.govacs.org | Elucidating the role of fluorine in molecular recognition. |

Investigation of Undiscovered Biological Activities and Therapeutic Potentials

The structural features of this compound, particularly the presence of the fluorinated benzene (B151609) ring, make it an intriguing candidate for the exploration of novel biological activities and therapeutic applications. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability. emerginginvestigators.org

Building on the known biological activities of p-hydroxybenzoic acid and its derivatives, which include antimicrobial, anti-inflammatory, antioxidant, and antiviral properties, future research will likely focus on evaluating this compound and its analogues for a wide range of therapeutic targets. researchgate.netsemanticscholar.orgglobalresearchonline.net Its utility as a building block for anti-inflammatory and analgesic agents has already been recognized. chemimpex.com

There is significant potential in investigating its efficacy against various pathogens. The 2,6-difluorobenzamide moiety is a known pharmacophore in antibacterial drug discovery, suggesting that derivatives of this compound could exhibit potent antimicrobial effects. mdpi.com Furthermore, the evaluation of novel 6',6'-difluoro 5'-deoxycarbocyclic phosphonic acid nucleosides as antiviral agents points towards the potential of fluorinated acids in antiviral research. nih.gov